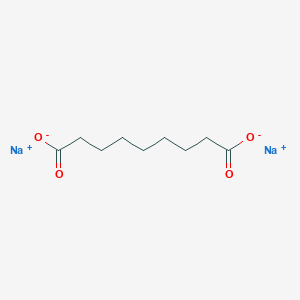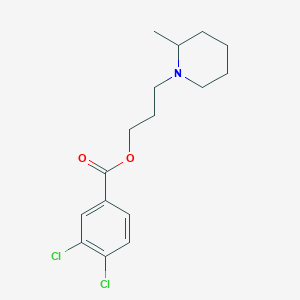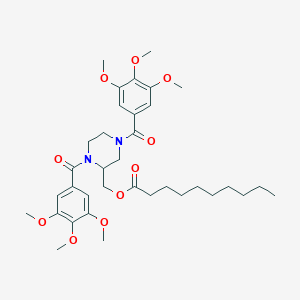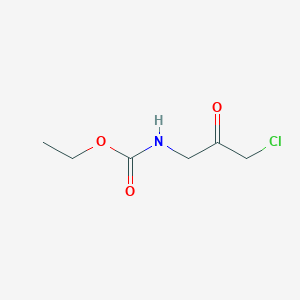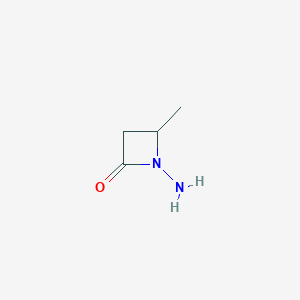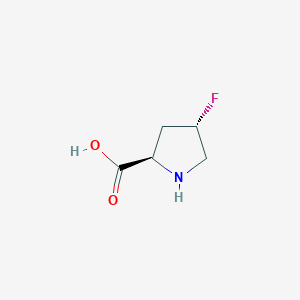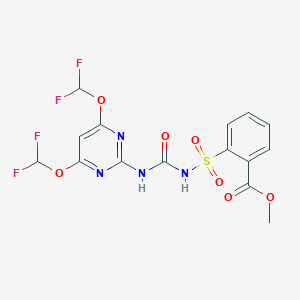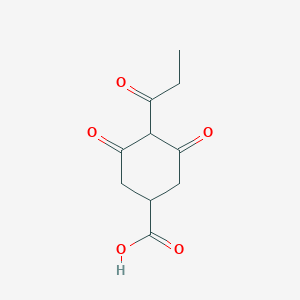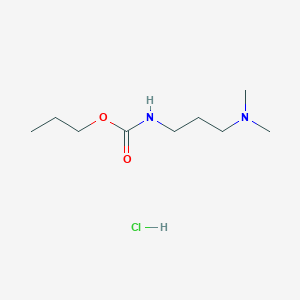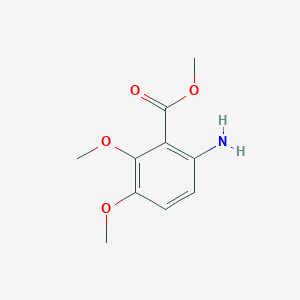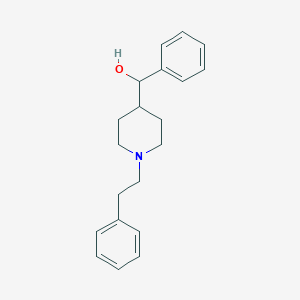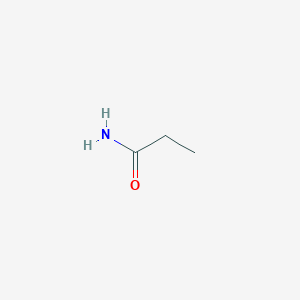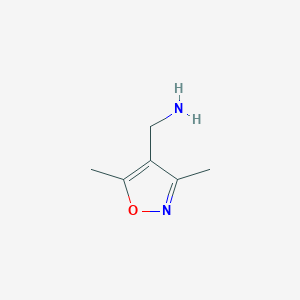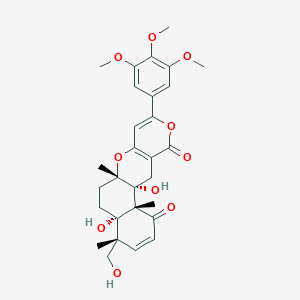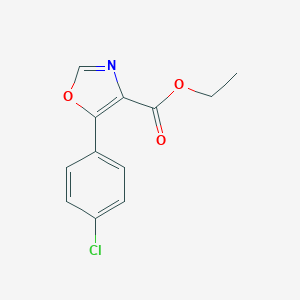
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate
概要
説明
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a pharmaceutical and organic intermediate . The molecular formula is C12H10ClNO3 and the molecular weight is 251.7 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate is determined by its molecular formula C12H10ClNO3 . The InChI is 1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate are not detailed in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate include a molecular weight of 251.66 g/mol, a density of 1.3±0.1 g/cm3, a boiling point of 390.4±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a topological polar surface area of 52.3 Ų .科学的研究の応用
Hypolipidemic Agent
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate has been studied for its metabolism in rats, rabbits, and dogs as a new hypolipidemic agent. The compound undergoes hydrolysis of the ester linkage followed by glucuronidation at the carboxyl group and ring cleavage of the furan group (Kobayashi, Ando, Sugihara, & Harigaya, 1987).
Amyloid Fibril Inhibitors
Oxazoles bearing a C(4) carboxyl group, including those with chlorophenyl substituents, have been synthesized and evaluated as inhibitors of transthyretin amyloid fibril formation. Substituting aryls at the C(2) position of the oxazole ring, particularly with 3,5-dichlorophenyl, significantly reduced amyloidogenesis (Razavi et al., 2005).
Synthesis of Substituted Oxazoles
Ethyl 2-chlorooxazole-4-carboxylate has been used in a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions for the synthesis of variously substituted oxazoles. This methodology was applied to synthesize a series of disubstituted and trisubstituted oxazoles (Hodgetts & Kershaw, 2002).
Corrosion Inhibition
Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been tested as a corrosion inhibitor on AA6061 Aluminium alloy in hydrochloric acid. It demonstrated increased inhibition efficiency with higher concentration and temperature, suggesting a potential application in metal protection (Raviprabha & Bhat, 2021).
Antimicrobial Agents
Compounds including ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates have been synthesized and evaluated as antimicrobial agents. These derivatives showed significant anti-staphylococcus and antifungal activities against reference strains, indicating their potential in developing new antimicrobial drugs (2020).
Synthesis of Various Derivatives
Ethyl 5-chloro-3-phenylindole-2-carboxylate and related compounds have been synthesized for various applications, including the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).
Safety And Hazards
特性
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCYGPJBWGQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372317 | |
| Record name | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
CAS RN |
127919-28-2 | |
| Record name | Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


